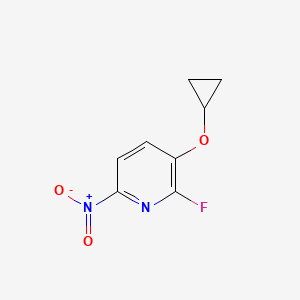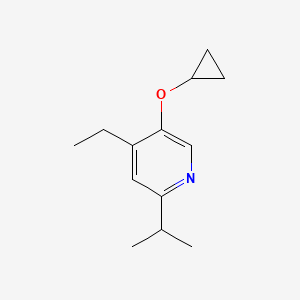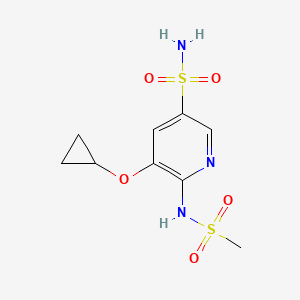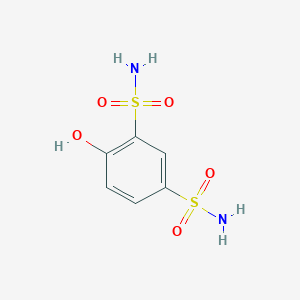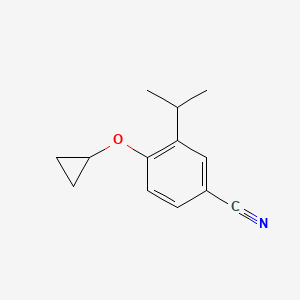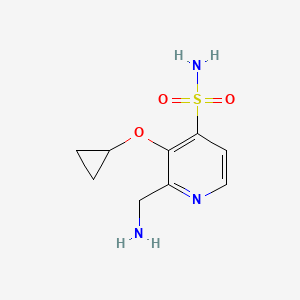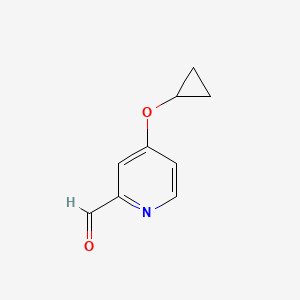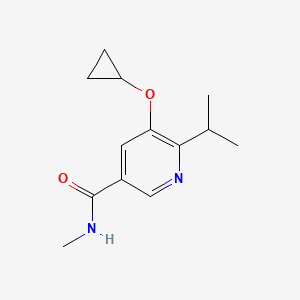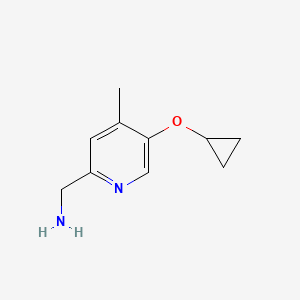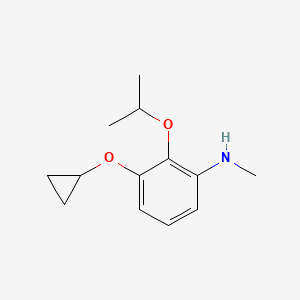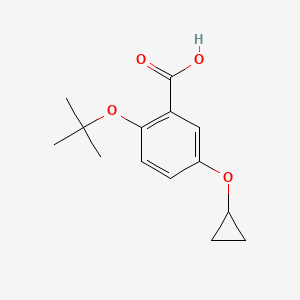
2-Cyclopropoxy-5-fluoro-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-5-fluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.246 g/mol . It is known for its unique structure, which includes a cyclopropoxy group and a fluorine atom attached to a benzamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-5-fluoro-N,N-dimethylbenzamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with dimethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Cyclopropoxy-5-fluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present in intermediates) to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-5-fluoro-N,N-dimethylbenzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and chemical properties.
Biology: This compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-5-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and fluorine groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-5-fluoro-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-2-fluoro-N,N-dimethylbenzamide: This compound has a similar structure but with different positions of the cyclopropoxy and fluorine groups, leading to variations in chemical and biological properties.
5-(Cyclopropylmethoxy)-2-fluoro-N,N-dimethylbenzamide: Another structurally related compound with a cyclopropylmethoxy group instead of a cyclopropoxy group, which may affect its reactivity and applications.
Eigenschaften
Molekularformel |
C12H14FNO2 |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
2-cyclopropyloxy-5-fluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14FNO2/c1-14(2)12(15)10-7-8(13)3-6-11(10)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI-Schlüssel |
AVKAXHRCMIBUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



